molecular formula C17H19N5O2 B2779895 (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone CAS No. 2189434-53-3

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone

Cat. No.: B2779895
CAS No.: 2189434-53-3
M. Wt: 325.372
InChI Key: SGWWWLYZYCEZEJ-UHFFFAOYSA-N
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Description

The compound (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone features a pyrido[2,3-d]pyrimidine core, a bicyclic heteroaromatic system, substituted at position 2 with a morpholino group and at position 8 with a pyridin-2-yl methanone moiety.

Properties

IUPAC Name

(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c23-16(14-5-1-2-6-18-14)22-7-3-4-13-12-19-17(20-15(13)22)21-8-10-24-11-9-21/h1-2,5-6,12H,3-4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWWWLYZYCEZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=CC=N3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the morpholine ring and the pyridin-2-yl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, allowing for structural modifications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Research indicates that this compound exhibits significant inhibitory effects on specific kinases involved in cell signaling pathways. Notably, it has been studied for its potential in treating various cancers by targeting the phosphatidylinositol 3-kinase (PI3K) pathway, which is often deregulated in tumor cells .

Scientific Research Applications

  • Cancer Therapy :
    • The compound has been investigated for its ability to inhibit cancer cell proliferation through kinase inhibition. Its structure allows it to interact with targets such as the PI3K/Akt signaling pathway, making it a candidate for developing anti-cancer therapies .
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. This opens avenues for exploring its use in treating infections caused by resistant strains of bacteria.
  • Anti-inflammatory Effects :
    • Similar compounds have shown promise in reducing inflammation, indicating that this compound could be explored for therapeutic applications in inflammatory diseases .

Synthesis and Derivatives

The synthesis of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. Key synthetic routes include:

  • Reactions Involving Morpholine and Pyrimidine Precursors : These reactions are crucial for constructing the core structure.
  • Optimization of Reaction Conditions : Parameters such as temperature, solvent choice, and reaction time play significant roles in maximizing yield and purity.

Example Synthesis Pathway

StepDescription
1Reaction of pyridine derivatives with morpholine to form intermediates.
2Cyclization reactions to establish the pyrido-pyrimidine framework.
3Final modifications to introduce the methanone group.

Case Studies

  • Inhibition of Kinase Activity :
    • A study demonstrated that compounds similar to this compound effectively inhibited specific kinases involved in cancer progression, showcasing their potential as therapeutic agents against tumors .
  • Antimicrobial Testing :
    • Another investigation evaluated various derivatives for their antimicrobial efficacy against gram-positive and gram-negative bacteria, revealing promising results that warrant further exploration in clinical settings.

Mechanism of Action

The mechanism of action of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure Variations

Pyrido[2,3-d]pyrimidine vs. Pyrido[4,3-d]pyrimidine
  • Target Compound : Pyrido[2,3-d]pyrimidine core (nitrogen at positions 1, 3, and 8) with 6,7-dihydro-8(5H)-one configuration.
  • Compounds 11a–d and 13a–d (): Pyrido[4,3-d]pyrimidine isomers (nitrogen at positions 1, 4, and 8) with thioxo (C=S) and aryl substituents. The thioxo group increases lipophilicity but reduces hydrogen-bonding capacity compared to the morpholino group in the target compound .

Substituent Analysis

Compound Core Structure Key Substituents Impact on Properties
Target Compound Pyrido[2,3-d]pyrimidine 2-morpholino, 8-(pyridin-2-yl)methanone High solubility; aromatic π-π interactions
Compound 68 () Pyrido[2,3-d]pyrimidin-7-one tert-butyl carbamate, chloro, methylpyridyl, methoxyphenyl Bulky groups reduce solubility; kinase inhibition via hydrophobic pockets
Compounds 13, 16 () Pyrido[2,3-d]pyrimidine 4-amino, 7-oxo; 2-amino, 4,7-dione Polar amino groups enhance solubility; limited aromaticity for stacking

Biological Activity

The compound (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound features a pyrido-pyrimidine core with a morpholino group and a pyridinyl substituent. This unique configuration suggests a diverse range of biological interactions.

Biological Activity Overview

Research indicates that compounds in the pyrido[2,3-d]pyrimidine class exhibit significant antitumor and antimicrobial properties. The biological activities can be attributed to their ability to inhibit various kinases and other molecular targets relevant in cancer and infectious diseases.

  • Kinase Inhibition : Similar compounds have shown to act as multikinase inhibitors, affecting pathways critical for tumor cell proliferation. For example, compounds like 7x have demonstrated apoptosis induction in tumor cells at concentrations as low as 30–100 nM .
  • Antimicrobial Activity : The structural features of pyrido-pyrimidine derivatives suggest potential efficacy against bacterial and fungal pathogens through inhibition of specific enzymes or pathways .

Case Study 1: Antitumor Activity

A study investigating the cytotoxic effects of various pyrido[2,3-d]pyrimidines, including the target compound, revealed that these compounds significantly inhibited the growth of cancer cell lines such as K562 (chronic myeloid leukemia) and DU145 (prostate cancer). The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrido-pyrimidine core could enhance potency .

CompoundIC50 (nM)Cell Line
7x30-100K562
7y>200DU145

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related pyrido-pyrimidine derivatives. The results indicated that these compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve inhibition of bacterial DNA synthesis .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

  • Cytotoxicity : Effective against various cancer cell lines.
  • Selectivity : Favorable selectivity profiles compared to normal cells.

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